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molecular formula C9H11NO2 B8811978 1-allyl-4-hydroxy-6-methylpyridin-2(1H)-one

1-allyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B8811978
M. Wt: 165.19 g/mol
InChI Key: SYAXUKSHVJAMJX-UHFFFAOYSA-N
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Patent
US07067540B2

Procedure details

4-hydroxy-6-methyl-2-pyrone (2 g, 16 mmol) was stirred in water (25 mL). Allylamine (1.2 ml, 16 mmol) was added to the reaction. The reaction was then heated to 100° C. at which point the reaction became homogeneous. The reaction was stirred at 100° C. for 2 h. The reaction was then allowed to cool to rt after which a white precipitate formed. The precipitate was isolated by suction filtration. After additional washing with water, 1.8 g (69%) of an off-white solid was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])O[C:4](=[O:9])[CH:3]=1.[CH2:10]([NH2:13])[CH:11]=[CH2:12]>O>[CH2:10]([N:13]1[C:6]([CH3:8])=[CH:7][C:2]([OH:1])=[CH:3][C:4]1=[O:9])[CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC(OC(=C1)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C=C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 100° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt after which a white precipitate
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by suction filtration
WASH
Type
WASH
Details
After additional washing with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)N1C(C=C(C=C1C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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